Remiprostol

Description

Classification and Chemical Nature of Remiprostol

This compound is chemically defined and categorized based on its structural relationship to naturally occurring lipids and its origin through synthesis.

This compound is identified as a synthetic analog of prostaglandin (B15479496) E2 (PGE2). ontosight.ai Prostaglandins (B1171923) are a class of physiologically active lipid compounds derived enzymatically from fatty acids, primarily arachidonic acid. wikipedia.orgebsco.com They are characterized by a 20-carbon skeleton that includes a 5-carbon ring. wikipedia.org this compound, as a synthetic analog, mimics the structure and function of PGE2 but is produced through chemical synthesis rather than biological pathways. ontosight.ai It is also known by the codes SC-48834 and SC-46275. ontosight.ai

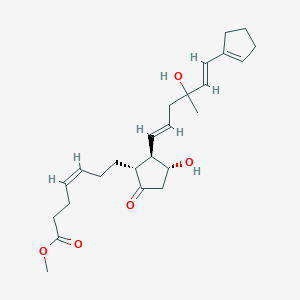

The molecular formula for this compound is C₂₅H₃₆O₅, and its molecular weight is approximately 416.5 g/mol . nih.govfda.govncats.io Its chemical structure includes a cyclopentane (B165970) ring and several double bonds and hydroxyl groups, characteristic features shared with natural prostaglandins, along with specific modifications introduced during synthesis. The IUPAC name is methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate. nih.govnih.gov

Here is a representation of key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₆O₅ | nih.govfda.govncats.io |

| Molecular Weight | ~416.5 g/mol | nih.govfda.govncats.io |

| PubChem CID | 9844822 | nih.gov |

| CAS Number | 110845-89-1 (among others) | nih.govfda.govnih.gov |

| IUPAC Name | methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate | nih.govnih.gov |

This compound exists within a broader landscape of prostaglandin analog research. Prostaglandin analogs are synthesized to target specific prostaglandin receptors (such as EP₁, EP₂, EP₃, EP₄, FP, IP, and TP receptors) with greater selectivity or altered pharmacokinetic profiles compared to the endogenous compounds. wikipedia.orgnih.gov This research aims to develop compounds with more targeted biological effects and potentially reduced off-target interactions. This compound is noted as a potent and highly selective agonist for the prostaglandin E2 receptor subtype EP3. ncats.io This selectivity is a crucial aspect in chemical biology, allowing researchers to probe the specific roles of the EP3 receptor in various physiological and pathological processes. ncats.ioiiab.me

Identification as a Synthetic Prostaglandin E2 Analog

Historical Context of Prostaglandin Synthesis and Analog Development

The history of prostaglandins and their synthetic analogs is rooted in early physiological observations and advancements in organic chemistry. The initial discovery of prostaglandins dates back to the 1930s when Kurzrok and Lieb observed the effects of human seminal fluid on uterine muscle, and Goldblatt and Ulf von Euler independently reported similar smooth muscle contracting effects. wikipedia.orgogmagazine.org.auwikipedia.orgnobelprize.org Von Euler coined the term "prostaglandin" in 1935, believing the substance originated from the prostate gland. wikipedia.orgogmagazine.org.aunobelprize.org

Significant progress in understanding and synthesizing prostaglandins occurred later. In 1964, Bergstrom and von Dorp independently synthesized prostaglandin E2 (PGE2) from arachidonic acid. ogmagazine.org.auwikipedia.org The first total synthesis of PGE2 was reported by Elias James Corey in 1969, a seminal achievement in organic chemistry. wikipedia.org A key discovery in the 1970s was that aspirin (B1665792) and related drugs exert their effects by inhibiting prostaglandin synthesis through the enzyme cyclo-oxygenase. wikipedia.orgebsco.comogmagazine.org.aunobelprize.orgtacir.pro

The development of synthetic prostaglandin analogs for therapeutic purposes gained momentum in the following decades. This involved modifying the natural prostaglandin structure to enhance potency, selectivity for specific receptors, and metabolic stability. Examples of prostaglandin analogs developed for therapeutic use include latanoprost, bimatoprost, and travoprost, primarily used in ophthalmology, and misoprostol (B33685) and sulprostone. wikipedia.orgentokey.comscispace.comophthalmologytimes.comgoogle.comgoogle.com The synthesis of these analogs often involves complex organic chemistry methodologies. google.comgoogle.com this compound emerged from this research effort to create compounds with specific prostaglandin receptor agonist activity. ontosight.aincats.io

Scope and Significance of this compound Research in Contemporary Chemical Biology

Research involving this compound in contemporary chemical biology primarily revolves around its utility as a tool to investigate the biological roles of the EP3 receptor. As a selective EP3 receptor agonist, this compound allows researchers to specifically activate this receptor subtype and study the downstream cellular and physiological effects. ncats.io This is significant because prostaglandin E2 signals through four different receptor subtypes (EP₁, EP₂, EP₃, and EP₄), which can mediate diverse and sometimes opposing biological responses. iiab.me

The high selectivity of this compound for the EP3 receptor makes it valuable for dissecting the specific contributions of this receptor in complex biological systems. ncats.io Studies utilizing this compound can provide insights into EP3-mediated signaling pathways involved in various processes, such as smooth muscle contraction, gastric acid secretion, and potentially inflammatory responses. ncats.ioncats.io Chemical biology approaches often employ small molecules like this compound to perturb biological systems and elucidate the functions of specific proteins and pathways. helmholtz-munich.dewehi.edu.augla.ac.ukleibniz-fmp.de Therefore, this compound serves as a chemical probe in academic research to deepen the understanding of prostaglandin signaling, particularly through the EP3 receptor, and its implications in health and disease.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110845-89-1 |

|---|---|

Molecular Formula |

C25H36O5 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate |

InChI |

InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25?/m1/s1 |

InChI Key |

ZZVPHCPLTZTOBC-XBFCOAIZSA-N |

SMILES |

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |

Isomeric SMILES |

CC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O |

Canonical SMILES |

CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |

Synonyms |

Remiprostol |

Origin of Product |

United States |

Chemical Synthesis and Derivation Pathways of Remiprostol

Strategies for Prostaglandin (B15479496) Analog Synthesis Applicable to Remiprostol

The synthesis of prostaglandin analogs often draws upon established methodologies for constructing the core cyclopentane (B165970) ring and appending the α and ω side chains with defined stereochemistry. google.comgoogle.com

Development of Elegant and Efficient Synthetic Routes

Developing efficient synthetic routes for prostaglandin analogs is crucial for their practical production. These routes often aim to minimize the number of steps, maximize yields, and ensure high stereochemical purity. While specific "elegant and efficient" routes solely for this compound are not detailed in the provided context, the general principles applied to prostaglandin synthesis, such as convergent strategies where key fragments are synthesized separately and then coupled, are relevant. google.com

Utilization of Key Chemical Intermediates in Prostanoid Synthesis

The synthesis of prostanoids, including this compound, frequently utilizes key intermediates. One well-known intermediate in prostaglandin synthesis is the Corey lactone, which is synthesized from cyclopentadiene. google.com This intermediate serves as a versatile building block from which various prostaglandins (B1171923) and their analogs can be assembled through a series of subsequent reactions. google.com Another approach involves novel key intermediates, such as lactols, which can potentially lead to shorter synthetic routes with high enantioselectivity. google.com

Advanced Methodologies in this compound Synthesis

Advanced synthetic methodologies are employed to achieve the structural complexity and stereochemical control required for this compound synthesis.

Application of Metal-Catalyzed Metathesis Reactions

Metal-catalyzed metathesis reactions, particularly olefin metathesis, have become powerful tools in organic synthesis for forming carbon-carbon double bonds and constructing complex molecules. rutgers.edunih.govethz.ch These reactions involve the reorganization of alkylidene fragments of alkenes catalyzed by transition metal complexes. nobelprize.org The application of metal-catalyzed metathesis reactions is noted as a method that can be comprised in the synthesis routes for prostaglandins and prostaglandin intermediates, including those relevant to this compound. google.comgoogle.commolaid.comgoogleapis.com This suggests that metathesis could be utilized in forming the double bonds present in this compound's side chains.

Stereochemical Control in this compound Synthesis

Stereochemical control is paramount in the synthesis of prostaglandin analogs like this compound due to the presence of multiple chiral centers. beilstein-institut.deethz.ch Achieving the correct relative and absolute configuration at these centers is essential for biological activity. wikipedia.orgchemrxiv.org Strategies for stereochemical control in organic synthesis include the use of chiral starting materials (chiral pool), resolution of enantiomers, chiral auxiliaries, and enantioselective synthesis using chiral reagents or catalysts. ethz.chwikipedia.org While the specific methods for controlling stereochemistry in this compound synthesis are not explicitly detailed, these general techniques for controlling stereochemistry in complex molecule synthesis are applicable to prostaglandin analogs. beilstein-institut.deethz.chwikipedia.orgnih.gov

Molecular Pharmacology and Receptor Biology of Remiprostol

Prostaglandin (B15479496) E2 (PGE2) Receptor Agonism and Specificity of Remiprostol

Prostaglandin E₂ (PGE₂) mediates a variety of physiological processes by interacting with four distinct G protein-coupled receptor subtypes: EP₁, EP₂, EP₃, and EP₄ rndsystems.comnih.gov. This compound has been identified as an agonist for prostaglandin receptors . Specifically, this compound is listed as an agonist for the EP₁ receptor .

Characterization of this compound Interaction with EP1 Receptors

The EP₁ receptor is a prostanoid receptor activated by PGE₂ nih.gov. Recent research, including cryo-electron microscopy structures, has provided insights into the interaction of PGE₂ with the human EP₁ receptor. This research revealed a unique binding mode of PGE₂ within the EP₁ receptor, involving key interactions with residues in the orthosteric pocket nih.gov. The activation of EP₁ by PGE₂ induces a modest outward shift of transmembrane helix 6 (TM6), which is smaller than the displacement observed in EP₂, EP₃, and EP₄ receptors, suggesting a subtype-specific activation mechanism for EP₁ nih.goveurekalert.org. A unique constellation of residues (S42¹·⁴², H88²·⁵⁴, G92²·⁵⁸, and F334⁷·³⁶) forms a distinct binding motif for PGE₂ in EP₁, which is absent in other EP receptors eurekalert.org. Functional assays have confirmed the criticality of these residues for ligand-induced activation eurekalert.org. While these studies primarily focus on PGE₂ itself, they provide a structural context for understanding how EP₁ agonists like this compound may interact with the receptor.

Receptor Binding Affinity and Selectivity Studies

Receptor binding affinity refers to the strength of attraction between a drug and its receptor, while selectivity ensures that a drug primarily interacts with its intended target openaccessjournals.com. While no specific detailed data on this compound's binding affinity (Kᵢ or Kᴅ) and selectivity across all EP receptor subtypes were readily available in the provided search results, the classification of this compound as an EP₁ agonist implies a degree of binding affinity and functional activity at this receptor subtype . Studies on other ligands and receptors highlight that receptor binding affinity and selectivity are crucial determinants of pharmacological profiles openaccessjournals.commdpi.comresearchgate.net. For instance, PGE₂ itself binds with high affinity to all four EP receptors, with Kᴅ values ranging between approximately 1 and 10 nM rndsystems.com. The development of selective agonists and antagonists for EP receptor subtypes has been a focus of research to delineate their specific roles core.ac.uk.

Ligand-Receptor Binding Assay Methodologies for this compound Research

Ligand-receptor binding assays are fundamental techniques used to study the interaction between a ligand (like this compound) and its target receptor. These assays provide crucial data on binding affinity, receptor density, and binding kinetics nih.govnih.govrevvity.com.

Radioligand Binding Assays for Receptor Kinetics and Saturation

Radioligand binding assays are considered a standard method for measuring the affinity of ligand binding to a target receptor due to their robustness and sensitivity nih.govgiffordbioscience.com. These assays involve using a radiolabeled ligand that binds to the receptor, allowing for the quantification of binding. There are three main types: saturation, competition, and kinetic assays nih.govnih.govgiffordbioscience.com.

Saturation Binding Assays: These are used to determine the total number of binding sites (Bmax) and the dissociation constant (Kᴅ) of the radioligand for the receptor. This is done by incubating increasing concentrations of the radioligand with a fixed amount of receptor material nih.govrevvity.comgiffordbioscience.com.

Competition Binding Assays: These assays determine the affinity (Kᵢ) of an unlabeled compound, such as this compound, by measuring its ability to inhibit the binding of a fixed concentration of a radiolabeled ligand to the receptor nih.govgiffordbioscience.com.

Kinetic Binding Assays: These experiments measure the rates of association and dissociation of a radiolabeled ligand from the receptor, providing information about the binding kinetics nih.govnih.govgiffordbioscience.com.

These methodologies, while not specifically detailed for this compound in the provided results, are standard techniques that would be applied to characterize its binding to EP₁ receptors.

Scintillation Proximity Assays (SPA) in this compound Binding Studies

Scintillation Proximity Assay (SPA) is a versatile, homogeneous technique used for radioactive assays that eliminates the need for separation steps, making it suitable for high-throughput screening revvity.co.jprevvity.comnih.govnih.govwikipedia.org. In SPA, scintillant material is incorporated into small beads revvity.co.jpnih.govwikipedia.org. When a radiolabeled molecule binds to a target (such as a receptor in a membrane preparation) captured on the surface of these beads, the energy from the radioisotope's decay is transferred to the scintillant, causing it to emit light that can be detected revvity.co.jpnih.govwikipedia.org. Unbound radioligand is too far from the bead to trigger a signal revvity.co.jpnih.gov. SPA is well-suited for receptor-ligand binding assays and can be used to determine binding affinity and kinetics revvity.co.jpnih.gov. This method offers convenience and can be amenable to automation revvity.co.jprevvity.com. Therefore, SPA could be a valuable technique for studying this compound binding to EP₁ receptors.

Intracellular Signaling Cascades Elicited by this compound Agonism

Upon binding to its target receptors, this compound triggers a series of downstream signaling events within the cell. These cascades involve the activation of various enzymes and second messengers, ultimately leading to changes in cellular function.

G-Protein Coupled Receptor (GPCR) Activation by this compound

This compound is understood to act as an agonist at specific GPCRs zhanggroup.orgjustia.comnih.gov. GPCRs are a large family of transmembrane receptors that play a crucial role in relaying extracellular signals into intracellular responses nih.govyoutube.com. Upon ligand binding, GPCRs undergo a conformational change that facilitates the activation of associated heterotrimeric G proteins youtube.com. These G proteins then dissociate into alpha (Gα) and beta-gamma (Gβγ) subunits, which can subsequently modulate the activity of various effector proteins, initiating downstream signaling cascades youtube.com. The specific G protein subtypes activated by this compound-bound receptors determine the subsequent intracellular events. For instance, activation of Gq alpha subunits can stimulate phospholipase C (PLC) justia.comgoogleapis.com. Activation of Gs alpha subunits can stimulate adenylyl cyclase, increasing intracellular cAMP levels . Gi alpha subunits can inhibit adenylyl cyclase or stimulate phospholipase C . The specific GPCRs targeted by this compound and the associated G proteins dictate the precise cellular outcomes.

Phosphoinositide 3-Kinase (PI3K) Pathway Activation

Agonism by this compound can lead to the activation of the Phosphoinositide 3-Kinase (PI3K) pathway justia.com. PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival youtube.comnih.govnih.gov. Activation of PI3K typically occurs downstream of receptor activation, including GPCRs nih.gov. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) youtube.comnih.govnih.gov. PIP3 then serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), recruiting them to the plasma membrane youtube.comnih.govnih.gov. This recruitment facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2 youtube.comnih.gov. Activated Akt can then phosphorylate a wide range of downstream targets, influencing various cellular functions youtube.comnih.gov.

Regulation of Cytosolic Calcium (Ca2+) Levels and Ca2+-Sensitive Pathways

This compound agonism can influence intracellular calcium (Ca2+) levels and activate Ca2+-sensitive pathways justia.com. Calcium ions are crucial second messengers involved in numerous cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity genome.jpwikipedia.orgnih.govelifesciences.org. GPCR activation, particularly via Gq proteins, can lead to the activation of phospholipase C (PLC) justia.comgoogleapis.com. PLC hydrolyzes PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.org. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol, leading to a rapid increase in intracellular Ca2+ concentration genome.jpwikipedia.org. This elevation in cytosolic Ca2+ can then activate various Ca2+-sensitive proteins, such as calmodulin and protein kinase C (PKC) isoforms, which mediate further downstream signaling events wikipedia.org.

Activation of Protein Kinase C (PKC) Isoforms

Activation of receptors by this compound can lead to the activation of Protein Kinase C (PKC) isoforms justia.com. PKC is a family of serine/threonine kinases involved in a wide array of cellular signaling pathways, regulating processes such as cell growth, differentiation, and immune responses nih.gov. As mentioned above, activation of PLC downstream of GPCRs generates DAG, a key activator of many conventional and novel PKC isoforms wikipedia.org. The increase in intracellular Ca2+ levels also contributes to the activation of conventional PKC isoforms wikipedia.org. Activated PKC isoforms can then phosphorylate various target proteins, modulating their activity and influencing cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Signaling: ERK and p38 Pathways

This compound agonism can stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the Extracellular signal-Regulated Kinase (ERK) and p38 pathways justia.com. MAPKs are a family of kinases that play a central role in coupling extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis nih.govimrpress.com. The ERK pathway is typically activated by growth factors and mitogenic stimuli, while the p38 pathway is more responsive to stress stimuli and inflammatory cytokines nih.gov. Both pathways involve a cascade of phosphorylation events mediated by upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of ERK and p38 nih.govimrpress.comfrontiersin.org. Activated ERK and p38 can then translocate to the nucleus and phosphorylate transcription factors, altering gene expression, or phosphorylate cytosolic substrates imrpress.comfrontiersin.orgnih.gov.

Mechanisms of Receptor Desensitization and Regulation

Mechanisms of receptor desensitization for prostanoid receptors, including the EP₃ receptor targeted by this compound, share common features with the general mechanisms of GPCR desensitization nih.govannualreviews.org. Agonist-induced desensitization is commonly associated with receptor phosphorylation by various protein kinases nih.govfrontiersin.org. Two major classes of kinases involved are G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) nih.govplos.orgphysiology.orgwikidoc.org.

Phosphorylation of the receptor can lead to the binding of arrestin proteins nih.govplos.org. Arrestin binding can sterically hinder the interaction between the receptor and its cognate G protein, effectively uncoupling the receptor from its signaling pathway plos.orgfrontiersin.org. This uncoupling contributes to the immediate reduction in signal transduction frontiersin.org.

Following phosphorylation and arrestin binding, the receptor-arrestin complex can be targeted for internalization into clathrin-coated pits, leading to sequestration of the receptors into intracellular vesicles nih.gov. This process, known as receptor internalization or sequestration, removes the receptors from the cell surface, further reducing the number of receptors available to bind the agonist and thus contributing to desensitization frontiersin.org.

The C-terminal tail region of prostanoid receptors, particularly for subtypes like EP₃, can have alternative splice variants that influence signal transduction, phosphorylation, and desensitization annualreviews.orgnih.gov. These variations in the receptor structure can affect the efficiency of G protein activation, the specificity of coupling to different G proteins, and the sensitivity to desensitization nih.gov.

Detailed research findings on the specific mechanisms of this compound-induced EP₃ receptor desensitization would involve studies examining the phosphorylation status of the receptor upon this compound binding, the recruitment of GRKs and arrestins, and the subsequent internalization of the receptor. While general mechanisms for prostanoid receptor desensitization are well-established, the precise details can vary depending on the specific receptor subtype, the cell type, and the experimental conditions nih.govannualreviews.org.

Studies on other prostanoid receptors and GPCRs have provided insights into the molecular determinants of ligand efficacy and potency, which are related to the conformational changes induced by ligand binding and the subsequent modulation of downstream signaling nih.gov. These studies highlight the importance of specific receptor residues in decoding the information encoded in a ligand and translating it into a signaling response nih.gov.

Data regarding the specific kinetic parameters of this compound binding to the EP₃ receptor and how these kinetics influence the rate and extent of desensitization would provide valuable insights. Similarly, investigating the involvement of specific GRK isoforms or other kinases in phosphorylating the EP₃ receptor in response to this compound stimulation would elucidate the molecular steps involved in its desensitization.

Regulation of receptor sensitivity can also involve mechanisms beyond acute desensitization, such as receptor recycling back to the cell surface or degradation frontiersin.org. The post-endocytic fate of internalized receptors plays a role in determining the duration of the desensitized state and the potential for resensitization frontiersin.org.

Understanding the detailed mechanisms of this compound-induced EP₃ receptor desensitization is crucial for comprehending the full pharmacological profile of this compound and its potential therapeutic implications.

Preclinical and in Vitro Mechanistic Investigations of Remiprostol

Cellular Models for Studying Remiprostol Biological Activity

Cellular models provide a controlled environment to investigate the direct effects of this compound on various cell types and their functions. These models range from simple 2D cell cultures to more complex 3D systems and microphysiological systems. emulatebio.com

In Vitro Assays for Modulating Cellular Functions

In vitro assays are employed to assess how this compound modulates specific cellular functions. While specific assays for this compound are not detailed in the provided context, studies on prostaglandin (B15479496) analogs in general utilize various assays. For instance, prostaglandin E2 (PGE2), a related prostaglandin, has been studied in primary mouse keratinocyte cultures to investigate its role in proliferation. nih.gov Assays in such models can involve measuring cell proliferation, gene expression, and protein production. nih.gov Complex in vitro models, including 2D and 3D cell cultures, are increasingly used in preclinical studies to offer a more physiologically relevant environment than traditional methods. emulatebio.com These models can help predict human responses to drugs more accurately. emulatebio.com

Assessment of Intracellular Signaling Pathway Modulation in Cell Lines

The modulation of intracellular signaling pathways by this compound can be assessed in various cell lines. Prostaglandins (B1171923), as a class, exert their effects by binding to specific G-protein-coupled receptors (GPCRs) located on the cell membrane, which in turn activate distinct intracellular signaling cascades. nih.govmdpi.com For example, PGE2 can activate pathways involving the epidermal growth factor receptor (EGFR), cyclic AMP (cAMP), and cAMP response element binding protein (CREB) in keratinocytes. nih.gov The interaction of extracellular matrix components with cell surface receptors can also activate intracellular signaling pathways, influencing cell behavior. nih.govnih.gov Studies in cell lines can involve analyzing the phosphorylation levels of key signaling molecules to understand which pathways are affected by a compound like this compound. ejmi.org

Animal Models in Mechanistic Research Related to Prostaglandin Analogs

Animal models are indispensable for studying the complex in vivo mechanisms of prostaglandin analogs, including their effects on organ systems and interactions within a living organism. fda.gov

Rodent Models for Elucidating Molecular Mechanisms

Rodent models, particularly mice and rats, are widely used in preclinical research due to their manageability, cost-effectiveness, and the availability of genetic manipulation techniques. fda.govahajournals.org They are valuable for investigating the molecular mechanisms underlying the effects of prostaglandin analogs. fda.govmdpi.comnih.gov For instance, rodent models have been used to study the role of prostaglandin signaling in conditions like diabetic nephropathy and Alzheimer's disease. nih.govbiorxiv.orgnih.gov Studies in mice have also explored the effects of prostaglandin analogs on intraocular pressure and hair growth, providing insights into their mechanisms of action in these contexts. arvojournals.orgnih.govescholarship.org While rodent models offer advantages, it is important to consider species-related differences when translating findings to humans. ahajournals.orgresearchgate.net

Use of Transgenic Animal Models in Investigating Prostaglandin Receptor Pathways

Transgenic animal models, where specific genes are altered, are powerful tools for dissecting the roles of particular prostaglandin receptor pathways in mediating the effects of prostaglandin analogs. fda.gov For example, knockout mice lacking specific prostanoid receptors have been used to investigate the relationship between these receptors and physiological responses like the reduction of intraocular pressure. arvojournals.org Transgenic mice overexpressing enzymes involved in prostaglandin synthesis, such as COX-2, have also been utilized to study the contribution of elevated prostaglandin levels to disease progression and to evaluate the effects of interventions targeting prostaglandin pathways. nih.govpnas.org These models allow for targeted investigation of the downstream signaling events initiated by prostaglandin receptor activation. mdpi.com

Studies on Isolated Organ and Tissue Preparations

Isolated organ and tissue bath systems are widely used in pharmacology to investigate the contractility of various tissues, including smooth, cardiac, and skeletal muscle reprocell.com. These systems involve suspending isolated tissues in a fluid-filled chamber where their responses to drugs or electrical stimulation can be measured using sensitive force transducers reprocell.commedicalexpo.com. This allows for the assessment of endpoints such as vasoconstriction, bronchodilation, or gastrointestinal motility reprocell.com.

Investigations of Smooth Muscle Contraction Mechanisms

Smooth muscle contraction is a complex process primarily regulated by the phosphorylation of the 20 kDa light chain subunits of myosin nih.gov. This phosphorylation is mediated by myosin light chain kinase (MLCK), which is activated by calcium ions binding to calmodulin neuroyates.combyui.edu. While the basic mechanism involves calcium-dependent MLCK activation, smooth muscle contraction also involves other regulatory pathways, including those mediated by Rho-kinase (ROK), which can inhibit myosin light chain phosphatase (MLCP) and thereby enhance contraction byui.eduresearchgate.net.

Studies on isolated smooth muscle preparations are crucial for understanding how compounds like this compound might influence these intricate contractile mechanisms. These investigations can involve exposing muscle tissues from various organs to the compound and observing changes in their contractile state. The response of smooth muscle to different stimuli, such as neurotransmitters or other agonists, can vary depending on the tissue's origin and the specific receptor populations present scialert.net.

While specific detailed research findings regarding this compound's direct effects on smooth muscle contraction mechanisms in isolated preparations were not extensively detailed in the search results, the general principles of smooth muscle contractility studies using isolated tissues are well-established reprocell.comnih.govnih.govbyui.edu. These studies typically involve measuring isometric or isotonic contractions in response to varying concentrations of the test compound or in the presence of known agonists or antagonists reprocell.commedicalexpo.com.

Ex Vivo Tissue Responses to this compound

Ex vivo studies involve using tissues or organs that have been removed from a living organism and maintained in a controlled environment for experimentation biorxiv.org. This approach allows researchers to study tissue responses to various stimuli, including pharmacological agents, while preserving the tissue's native architecture and cell-cell interactions biorxiv.org. Ex vivo models can mimic certain in vivo conditions and are valuable for investigating tissue-level responses and remodeling processes biorxiv.orgfrontiersin.orgsemanticscholar.orgresearchgate.net.

In the context of this compound, ex vivo tissue responses could involve assessing the compound's effects on the function or characteristics of isolated tissues from relevant organ systems. For example, if this compound is hypothesized to affect the gastrointestinal tract, studies might involve incubating sections of intestine or stomach with the compound and measuring parameters such as motility or muscle tone reprocell.comscialert.net. Similarly, if a vascular effect is suspected, ex vivo studies on isolated blood vessels could be conducted to assess vasoconstriction or vasodilation reprocell.com.

The specific ex vivo tissue responses to this compound were not detailed in the provided search results. However, general ex vivo studies on tissue responses to various factors, such as mechanical load or pharmacological agents, have demonstrated changes in tissue dimensions, structure, mechanical properties, and cellular activity biorxiv.orgfrontiersin.orgsemanticscholar.orgresearchgate.netnih.gov. These studies often involve detailed analysis of tissue morphology, protein expression, and cellular signaling pathways to understand the underlying mechanisms of the observed responses biorxiv.org.

While no specific data tables for this compound's effects on isolated organs or ex vivo tissues were found in the search results, the methodologies described highlight the types of experiments that would be conducted in this area of preclinical research reprocell.commedicalexpo.comnih.gov.

Advanced Analytical Methodologies for Remiprostol Research

Chromatographic Techniques in Remiprostol Analysis

Chromatography plays a fundamental role in separating this compound from complex mixtures, which is often a prerequisite for its detection and quantification. Various chromatographic methods are applied depending on the nature of the sample and the specific research objective.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of this compound. This method allows for the separation of this compound from other components in a sample based on their differential interactions with a stationary phase and a mobile phase. UV detection is suitable for compounds that absorb UV light at a specific wavelength. While specific details regarding HPLC-UV parameters exclusively for this compound were not extensively detailed in the search results, HPLC-UV is a standard method for analyzing pharmaceutical compounds and their metabolites researchgate.net, and this compound has been mentioned in contexts where HPLC-UV was used for other compounds google.comjustia.commdpi.comscirp.orgdergipark.org.trscielo.br. For instance, HPLC with UV detection at 234 nm has been used for the analysis of Metformin in plasma samples google.com. Another study utilized HPLC-UV at 278 nm for the determination of phenolic compounds mdpi.com. The effectiveness of HPLC-UV systems in separating and identifying different compounds has been demonstrated researchgate.net.

Capillary Chromatography for Compound Separation

Capillary chromatography, including techniques like capillary liquid chromatography (cLC), offers high separation efficiency and is particularly useful for analyzing complex samples or when sample volume is limited. Capillary liquid chromatography coupled to mass spectrometry (cLC-MS) has been favored in research for providing a comprehensive assessment of peptides and small proteins in complex samples nih.gov. While direct application to this compound was not explicitly found, capillary chromatography techniques are broadly applicable for compound separation in various research areas nih.govnih.gov. For example, capillary electrochromatography (CEC) based on a monolithic capillary column has been developed for the separation of peptides, demonstrating high column efficiency nih.gov.

Spectroscopic Approaches for Structural Confirmation and Quantification

Spectroscopic methods provide valuable information about the structure and concentration of this compound. Different spectroscopic techniques offer complementary insights into the compound's properties.

Infrared (IR) and Fluorescence Spectrophotometry

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule based on their vibrational modes. IR data can be obtained using instruments like FT-IR spectrometers google.comgoogleapis.com. While specific IR data for this compound was not detailed, IR spectroscopy is a common method for characterizing organic compounds google.comgoogleapis.com.

Fluorescence spectrophotometry involves measuring the fluorescence emitted by a substance after excitation with light at a specific wavelength. This technique is highly sensitive for fluorescent compounds. While this compound itself may or may not be fluorescent, fluorescence detection can be used in conjunction with chromatographic techniques or in studies involving fluorescent derivatives or probes. Fluorescence spectroscopy, including time-resolved fluorescence spectroscopy, is used in analytical chemistry for various applications, such as studying drug release kinetics or detecting protein contaminants horiba.comnih.gov. Methods using HPLC with fluorescence detection have been reported for other compounds iiab.me.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a substance. Compounds with chromophores (groups that absorb UV light) can be detected and quantified using this method. UV detection is commonly coupled with HPLC, as discussed in Section 6.1.1 scirp.orgdergipark.org.trscielo.br. The determination of the optimal wavelength for UV detection is a critical step in developing UV spectroscopic or HPLC-UV methods researchgate.net. UV absorption can also be used to monitor the degradation products of compounds googleapis.comepo.org.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of molecules, enabling their identification and quantification. Various ionization techniques, such as electron impact (EI), electrospray ionization (ESI), and chemical ionization (CI), can be used with MS google.com. MS is frequently coupled with chromatography (e.g., GC-MS, LC-MS) to analyze complex mixtures nih.goviiab.meepo.orggoogleapis.com. LC-MS has been reported for the determination of various compounds in biological fluids and other matrices nih.goviiab.me. Electrospray ionization mass spectrometry (ESI-MS) has been performed using instruments like the Thermo Fisher Orbitrap Discovery epo.org. MS is valuable for confirming the identity of separated compounds and for quantifying them, particularly at low concentrations nih.goviiab.me.

Quantitative Analytical Research Techniques for this compound Studies

Quantitative analysis of this compound and prostaglandins (B1171923) aims to determine the precise amount or concentration of the compound in a given sample. This is critical for understanding reaction yields, metabolic pathways, and distribution in various matrices in a research setting. Techniques like GC-MS and LC-MS/MS are widely used for the quantitative measurement of prostaglandins and related compounds creative-proteomics.comcreative-proteomics.commdpi.comnih.govnih.gov. LC-MS/MS methods are considered highly selective and sensitive for prostanoid quantification and can often be performed without derivatization, simplifying sample preparation nih.gov. GC-MS offers high specificity and sensitivity, although it typically requires derivatization for many prostaglandins creative-proteomics.commdpi.com.

Data Analysis and Interpretation in Research Contexts

Data analysis in quantitative this compound research involves processing the raw data obtained from analytical instruments to determine the concentration of the analyte. This typically involves comparing the signals generated by the sample to those of known standards. For mass spectrometry data, this includes analyzing chromatograms and mass spectra to identify and quantify the target compound creative-proteomics.commdpi.com.

Establishing Reproducibility and Detection Limits for Research Assays

Establishing the reproducibility and detection limits of analytical assays is fundamental for ensuring the reliability and validity of research findings. Reproducibility refers to the ability of an assay to yield consistent results when performed repeatedly on the same sample under the same conditions rsc.org. This is often assessed by calculating the relative standard deviation (RSD) of repeated measurements rsc.org. A low RSD indicates high reproducibility.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, although not necessarily quantified with high accuracy nih.govbmgrp.com. The lower limit of quantification (LLOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision bmgrp.com. These parameters are crucial for determining the sensitivity of an assay and its suitability for detecting low levels of this compound or related compounds in research samples nih.gov. Validation of analytical methods involves demonstrating that they are accurate, precise, sensitive, and specific for the intended application nih.govtandfonline.com. For instance, an improved LC-MS/MS assay for prostaglandins D2 and E2 demonstrated a limit of detection of 20 pg/mL with inter-day and intra-day coefficients of variation less than 5% nih.govresearchgate.net.

Emerging Analytical Technologies for Prostaglandin (B15479496) Research

The field of prostaglandin research benefits from the continuous development of new analytical technologies and advancements in existing ones. While LC-MS and GC-MS remain central, emerging techniques and improvements are enhancing sensitivity, specificity, and throughput. Tandem mass spectrometry (MS/MS or LC-MS/MS) with techniques like multiple reaction monitoring (MRM) offers enhanced selectivity and sensitivity for targeted prostaglandin analysis creative-proteomics.comcreative-proteomics.comnih.gov. Advances in mass spectrometry imaging, for example, are being explored to study the spatial distribution of prostaglandin isomers in tissues acs.org. The use of different ionization techniques and mass analyzers, such as triple quadrupole mass spectrometers (QQQ-MS/MS), further improves the ability to simultaneously quantify multiple prostaglandins with high sensitivity creative-proteomics.comfrontiersin.org. Research also focuses on improving sample preparation techniques and chromatographic separation to better resolve prostaglandin isomers and enhance the accuracy of quantification nih.govnih.govacs.org.

Future Research Directions in Remiprostol Chemical Biology

Exploration of Novel Synthetic Pathways and Methodologies

Current synthetic routes for prostaglandins (B1171923) and their analogs, including Remiprostol, often involve complex multi-step processes. Future research can focus on developing more efficient, sustainable, and cost-effective synthetic methodologies. This includes exploring novel catalytic reactions, utilizing readily available starting materials like carbon monoxide, and employing innovative techniques such as flow chemistry or mechanochemistry to streamline synthesis and reduce waste rub.depreprints.orgnih.gov. The development of new synthetic intermediates could also provide more flexible routes to this compound and its derivatives google.com. Research into overcoming challenges related to polymorphism and improving solubility during synthesis is also an important area google.comjustia.com.

Advanced Elucidation of Receptor Binding Dynamics and Allosteric Modulation

This compound is known to interact with prostaglandin (B15479496) receptors, likely the EP4 receptor based on available information tacir.pro. While the primary orthosteric binding site is crucial, future studies should delve deeper into the kinetics and dynamics of this compound binding. This involves characterizing association and dissociation rates, which can significantly influence biological effects and kinetic selectivity frontiersin.orgibmc.msk.ru. Furthermore, exploring potential allosteric binding sites on the receptor and how this compound or other ligands might modulate receptor function through these sites is a promising area mdpi.comuniversiteitleiden.nlnih.govnih.gov. Advanced techniques like molecular dynamics simulations can provide detailed insights into the conformational changes of the receptor upon ligand binding and the influence of the cellular microenvironment on these interactions frontiersin.orgmdpi.comnih.gov. Understanding these dynamics at an atomic level can inform the design of new molecules with tailored binding profiles.

Computational Chemistry and In Silico Approaches for SAR Prediction (QSAR)

Computational chemistry and in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of compounds based on their chemical structures nih.govjopir.innih.gov. Future research should leverage these approaches to build robust QSAR models for this compound and its analogs. This involves identifying relevant molecular descriptors that correlate with specific biological activities and using machine learning algorithms to improve predictive accuracy nih.govjopir.innih.gov. Such models can guide the rational design of novel this compound derivatives with desired properties, optimizing activity and potentially reducing off-target effects, and can also be applied to predict potential toxicity nih.govmdpi.com.

Development of Refined Preclinical Models for Mechanistic Insight

While traditional in vitro and in vivo models have been used to study this compound, there is a need for more refined preclinical models that can provide deeper mechanistic insights researchgate.netfrontiersin.orgidea-bio.comf1000research.com. This includes developing more complex 3D cell culture systems, organ-on-chip models, and genetically engineered animal models that better mimic specific biological systems or disease states relevant to this compound's activity researchgate.net. These models can help to unravel the complex interactions between this compound and its targets within a more physiologically relevant context, improving the predictive validity of preclinical studies frontiersin.orgidea-bio.comf1000research.com.

Investigation of this compound's Interaction with Other Biological Systems and Pathways (excluding clinical implications)

Beyond its primary target receptors, future chemical biology research can explore how this compound interacts with other biological systems and pathways at a molecular level, strictly excluding clinical implications. This could involve studying its potential interactions with enzymes, transporters, or other proteins, and how these interactions might influence its metabolism, distribution, or cellular effects tacir.pro. Investigating its influence on fundamental cellular processes not directly linked to its primary mechanism of action, such as membrane dynamics or protein-protein interactions, could reveal previously unknown facets of its chemical biology frontiersin.org.

Q & A

Q. How to design a preclinical study to assess Remiprostol's efficacy in a target physiological model?

- Methodological Answer :

- Begin by defining the primary hypothesis (e.g., dose-dependent effects on prostaglandin pathways) and select a physiologically relevant model (e.g., rodent ischemia-reperfusion injury).

- Include controls for baseline physiological parameters and use randomized allocation to treatment groups to minimize bias .

- Ensure replicability by documenting experimental protocols in detail, including administration routes, dosage calculations, and timepoints for outcome measurements. Follow guidelines for reporting animal studies (ARRIVE 2.0) .

Q. What are the standard protocols for pharmacokinetic analysis of this compound in vivo?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify plasma concentrations at predefined intervals post-administration.

- Calculate pharmacokinetic parameters (e.g., Cmax, AUC, half-life) using non-compartmental analysis.

- Validate assays for specificity, sensitivity, and reproducibility, adhering to FDA Bioanalytical Method Validation guidelines. Include data on intra- and inter-day variability .

Q. How to address variability in this compound's bioavailability across different experimental models?

- Methodological Answer :

- Conduct pilot studies to identify sources of variability (e.g., metabolic enzyme expression, genetic strain differences).

- Standardize experimental conditions (e.g., fasting state, circadian timing) and use crossover designs where feasible.

- Apply statistical adjustments (e.g., mixed-effects models) to account for confounding variables .

II. Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data on this compound's mechanism of action?

- Methodological Answer :

- Perform comparative dose-response studies to identify thresholds for target engagement in each system.

- Use knockout models or siRNA silencing to isolate specific pathways observed in vitro.

- Apply systems pharmacology modeling to reconcile discrepancies, incorporating factors like protein binding and tissue distribution .

Q. What methodological approaches optimize the integration of multi-omics data in studying this compound's downstream effects?

- Methodological Answer :

- Combine transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., Cytoscape, STRING).

- Apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers of response.

- Validate findings through orthogonal assays (e.g., CRISPR-Cas9 editing for gene function validation) .

Q. How to design a robust statistical framework for analyzing this compound's synergistic interactions with other therapeutics?

Q. What strategies mitigate bias in retrospective analyses of this compound's long-term safety profiles?

- Methodological Answer :

III. Methodological Challenges & Solutions

Q. How to ensure reproducibility of this compound's effects in multicenter trials?

Q. What techniques validate this compound's target specificity in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.